4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide
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Overview
Description
4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with amino and chloro groups, and a butanamide chain attached to the nitrogen atom of the pyrazole ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and chloro substituents. The final step involves the attachment of the N-methylbutanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetic acid
- 4-(3-Amino-4-chloro-1h-pyrazol-1-yl)propionic acid
Uniqueness
Compared to similar compounds, 4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide stands out due to its unique butanamide chain, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H13ClN4O |
---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
4-(3-amino-4-chloropyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-11-7(14)3-2-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
UKRIAXOMCJCNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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